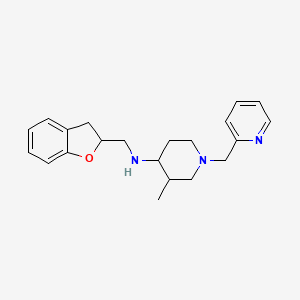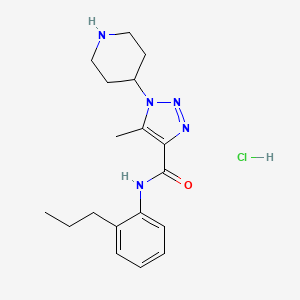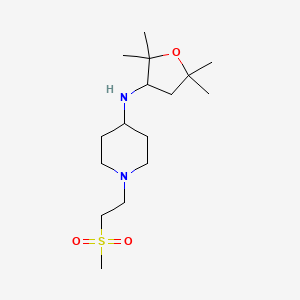![molecular formula C10H8FN5 B7639942 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 245.23 g/mol.
作用机制
The mechanism of action of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to act as an inhibitor of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2. It has also been shown to reduce pain and swelling in animal models of inflammation.
实验室实验的优点和局限性
One of the main advantages of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its potential applications in vivo.
未来方向
There are several potential future directions for the research on 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another direction is the synthesis of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
The synthesis of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with 5-methyltetrazole in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or acetonitrile and is typically heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a reagent in various reactions such as Suzuki coupling and Sonogashira coupling.
属性
IUPAC Name |
4-fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c1-7-13-14-15-16(7)6-9-4-8(5-12)2-3-10(9)11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCHZICVOPQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)
![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)


![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
